molecular formula C32H76Cl2O4P4Pd2-2 B3028908 Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride CAS No. 386706-31-6

Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride

Cat. No.: B3028908
CAS No.: 386706-31-6
M. Wt: 932.6 g/mol
InChI Key: WJNABTRGRXAOEB-UHFFFAOYSA-N
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Description

Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride is a complex compound that plays a significant role in various chemical reactions and industrial applications. This compound is known for its unique properties and its ability to act as a catalyst in numerous chemical processes.

Preparation Methods

The synthesis of ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride involves several steps. The preparation typically starts with the reaction of ditert-butylphosphinite with palladium chloride in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific reaction times to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and efficiency.

Chemical Reactions Analysis

Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride is known to undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of palladium.

    Reduction: It can also be reduced, often using hydrogen gas or other reducing agents.

    Substitution: The compound can participate in substitution reactions where ligands are exchanged. Common reagents used in these reactions include hydrogen gas, oxygen, and various organic solvents. .

Scientific Research Applications

Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is essential in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.

    Medicine: Research is ongoing to explore its applications in drug development and its potential therapeutic effects.

    Industry: It is used in various industrial processes to improve product quality and efficiency

Mechanism of Action

The mechanism of action of ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride involves its ability to act as a catalyst in chemical reactions. The palladium center plays a crucial role in facilitating the transfer of electrons and the formation of new chemical bonds. This compound interacts with molecular targets and pathways involved in the catalytic process, enhancing the reaction rate and selectivity .

Comparison with Similar Compounds

Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride can be compared with other similar compounds, such as:

    Bis(di-tert-butylphosphino)ferrocene: Another phosphine ligand used in catalysis.

    Di-tert-butyldiphosphatetrahedrane: A building block for various organophosphorus compounds.

    Bis(2,4-di-tert-butylphenyl)phosphate: Known for its antioxidant properties

Properties

IUPAC Name

ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H19OP.2C8H18OP.2ClH.2Pd/c4*1-7(2,3)10(9)8(4,5)6;;;;/h2*9H,1-6H3;2*1-6H3;2*1H;;/q;;2*-1;;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNABTRGRXAOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)O.CC(C)(C)P(C(C)(C)C)O.CC(C)(C)P(C(C)(C)C)[O-].CC(C)(C)P(C(C)(C)C)[O-].Cl.Cl.[Pd].[Pd]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H76Cl2O4P4Pd2-2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

932.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386706-31-6
Record name Dihydrogen Di-mu-chlorotetrakis(di-tert-butylphosphinito)dipalladate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride
Reactant of Route 2
Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride
Reactant of Route 3
Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride
Reactant of Route 4
Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride
Reactant of Route 5
Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride
Reactant of Route 6
Ditert-butylphosphinite;ditert-butylphosphinous acid;palladium;dihydrochloride

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